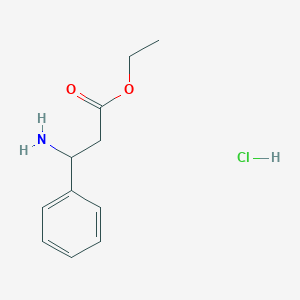

Ethyl 3-amino-3-phenylpropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZQDTVNRNXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29754-04-9 | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29754-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No: 167834-24-4) is a chiral building block of significant interest in the pharmaceutical industry.[1] Its stereochemically defined structure serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides an in-depth exploration of the core properties of this compound, including its physicochemical characteristics, synthesis methodologies, and analytical protocols for quality control. The content is tailored for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules, including peptides, peptidomimetics, and natural products.[2] The specific stereochemistry at the β-carbon profoundly influences the pharmacological activity and safety profile of a drug. (S)-Ethyl 3-amino-3-phenylpropanoate, as a non-natural β-amino acid derivative, offers a versatile scaffold for the development of novel therapeutics. Its applications span from the synthesis of antidepressants and antipsychotics to the construction of peptidomimetic structures in drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| Chemical Name | (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | [1] |

| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, Ethyl (S)-beta-aminobenzenepropanoate HCl | [1] |

| CAS Number | 167834-24-4 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-202 °C (decomposition) | [3] |

| Solubility | Freely soluble in water (≥50 mg/mL), ethanol, and DMSO | [3] |

| Optical Purity | Typically ≥99% ee (S-isomer) | [3] |

Synthesis Methodologies: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-Ethyl 3-amino-3-phenylpropanoate is a critical step. Two primary strategies are employed: asymmetric synthesis and enzymatic resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, minimizing the need for subsequent resolution steps. The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for this purpose.

Diagram: Asymmetric Synthesis Workflow via Aza-Michael Addition

Caption: Enzymatic resolution of the racemic ester.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Step 1: Racemate Synthesis: Prepare racemic ethyl 3-amino-3-phenylpropanoate through standard synthetic methods, such as the reduction of ethyl 3-oxo-3-phenylpropanoate in the presence of an ammonia source.

-

Step 2: Enzymatic N-Acylation: The racemic ester is treated with a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor (e.g., ethyl acetate or butyl butanoate). The enzyme selectively acylates the amino group of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. [4]* Step 3: Separation: The unreacted (S)-ester and the N-acylated (R)-amide can be separated by standard techniques like column chromatography or extraction, owing to their different polarities.

-

Step 4: Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed to recover the (R)-amino ester, which can be racemized and recycled, improving the overall process economy.

Trustworthiness: The success of this protocol relies on the precise control of reaction conditions (temperature, solvent, acyl donor) to maximize the enantioselectivity of the enzyme. Monitoring the reaction progress by chiral HPLC is essential to stop the reaction at approximately 50% conversion for optimal yield and enantiomeric excess of both components.

Formation of the Hydrochloride Salt

The final step in the preparation is the conversion of the free base of (S)-Ethyl 3-amino-3-phenylpropanoate to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Step 1: Dissolution: Dissolve the purified (S)-Ethyl 3-amino-3-phenylpropanoate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. [3][5]* Step 2: Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. [3][5]* Step 3: Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with the cold solvent to remove any unreacted starting material, and dried under vacuum.

Causality: The use of anhydrous conditions is crucial to prevent hydrolysis of the ester functionality and to ensure the formation of a crystalline, non-hygroscopic salt. [3]

Analytical Methods for Quality Control

Rigorous analytical testing is necessary to confirm the identity, purity, and enantiomeric excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.

Recommended HPLC Method:

| Parameter | Condition |

| Column | Chiral stationary phase (CSP) column, e.g., Daicel Crownpak CR(+) or polysaccharide-based columns (Chiralpak IA, etc.) |

| Mobile Phase | A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an acidic aqueous buffer (e.g., perchloric acid solution, pH adjusted to ~1-2). [6][7]The exact ratio will need to be optimized. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or sub-ambient (e.g., 7 °C) for improved resolution [6][7] |

| Detection | UV at 210 nm or 254 nm |

Rationale: The choice of a chiral stationary phase is critical for achieving separation of the enantiomers. Crown ether-based columns are particularly effective for primary amines. [6][7]The acidic mobile phase protonates the amino group, facilitating interaction with the chiral selector. Lowering the column temperature can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the compound.

Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):

-

~1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

~2.8 ppm (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl.

-

~4.1 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.

-

~4.5 ppm (t, 1H): Triplet for the methine proton at the chiral center.

-

~7.3-7.5 ppm (m, 5H): Multiplet for the aromatic protons of the phenyl group.

-

Broad singlet (variable): Protons of the ammonium group (-NH₃⁺).

Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):

-

~14 ppm: Methyl carbon of the ethyl group.

-

~40 ppm: Methylene carbon adjacent to the ester.

-

~50 ppm: Methine carbon at the chiral center.

-

~61 ppm: Methylene carbon of the ethyl group.

-

~126-129 ppm: Aromatic carbons.

-

~140 ppm: Quaternary aromatic carbon.

-

~171 ppm: Carbonyl carbon of the ester.

Other Analytical Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the amine salt).

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Applications in Drug Development

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable intermediate in the synthesis of several classes of pharmaceuticals:

-

Antidepressants: It is a key building block for certain selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Antipsychotics: Its structure is incorporated into some atypical antipsychotic agents.

-

Peptidomimetics: The β-amino acid structure provides resistance to enzymatic degradation, making it useful for designing more stable peptide-based drugs.

Safety and Handling

While comprehensive toxicological data is not extensively published, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic. [3]

Conclusion

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its properties, coupled with robust and well-defined synthetic and analytical methodologies, is essential for its successful implementation in the synthesis of complex drug molecules. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important compound.

References

- (S)-Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride: High-Purity Chiral Building Block for Pharmaceutical Synthesis.

-

Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. Available at: [Link]

-

A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. Available at: [Link]

-

Kadgaonkar, M. D., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(8), 585-588. Available at: [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]

- HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER.

- Method for producing amino acid ester hydrochloride. Google Patents.

-

Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. ResearchGate. Available at: [Link]

-

Davis, F. A., & Deng, J. (2004). Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. Organic letters, 6(16), 2789–2792. Available at: [Link]

-

Ribeiro, C. M., Passaroto, E. N., & Brenelli, E. C. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12, 742-745. Available at: [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl) propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. Available at: [Link]

-

Asymmetric synthesis of syn and anti methyl 2,3-diamino-3-phenylpropanoate derivatives from N-substituted imines and Schöllkopf's bislactim ether. Sci-Hub. Available at: [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. Available at: [Link]

- Method for the preparation of a chiral-beta-amino ester. Google Patents.

-

In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]

-

Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Sci-Hub. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

-

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(1), 15. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

-

One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(9), 1209. Available at: [Link]

-

Hashem, M. S., Fahim, A. M., & Helalya, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6149-6163. Available at: [Link]

Sources

- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis

CAS Number: 340188-50-3

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, a pivotal chiral intermediate in modern pharmaceutical development. We will delve into its chemical identity, stereoselective synthesis, rigorous analytical characterization, and its critical applications, most notably as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is designed to equip researchers and process chemists with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block.

Compound Identity and Physicochemical Properties

(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is the hydrochloride salt of the (R)-enantiomer of ethyl 3-amino-3-phenylpropanoate. The presence of a stereocenter at the C3 position makes it a valuable chiral synthon. Its hydrochloride form enhances stability and improves handling characteristics, rendering it a white to off-white crystalline solid.[1]

| Property | Value | Source |

| CAS Number | 340188-50-3 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.70 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Stereoselective Synthesis: The Enzymatic Resolution Approach

The synthesis of enantiomerically pure β-amino acids and their esters is a topic of significant interest in organic chemistry due to their prevalence in biologically active molecules. While several methods, including asymmetric synthesis, exist for preparing chiral β-amino esters, enzymatic kinetic resolution of the racemate offers a robust, scalable, and often more cost-effective strategy. This approach leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.

The underlying principle of enzymatic kinetic resolution is the differential rate of reaction of an enzyme with the two enantiomers. In the case of racemic ethyl 3-amino-3-phenylpropanoate, a lipase will selectively catalyze the hydrolysis of one enantiomer (typically the S-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (the desired R-ester) unreacted. The significant difference in polarity between the resulting acid and the unreacted ester allows for a straightforward separation.

Caption: Workflow for the enzymatic resolution of racemic ethyl 3-amino-3-phenylpropanoate.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a representative procedure based on established methodologies for the lipase-catalyzed resolution of β-amino esters.[3][4][5]

Materials:

-

Racemic ethyl 3-amino-3-phenylpropanoate

-

Immobilized Candida antarctica Lipase B (CALB)

-

tert-Butyl methyl ether (t-BuOMe)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in t-BuOMe.

-

Enzymatic Hydrolysis: Add immobilized CALB and 0.5 equivalents of distilled water. The reaction is then agitated at a controlled temperature (e.g., 60°C).

-

Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the unreacted ester and the formed acid.

-

Work-up and Separation:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Transfer the organic filtrate to a separatory funnel.

-

Extract the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove the (S)-3-amino-3-phenylpropanoic acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl 3-amino-3-phenylpropanoate.

-

-

Purification: The crude ester can be further purified by column chromatography if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-ester in a suitable solvent like ethyl acetate. Add a solution of HCl in a non-polar solvent (e.g., diethyl ether) or bubble HCl gas through the solution until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric integrity of (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Based on analogous compounds, the following are expected key signals:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ethyl Ester CH₃ | ~1.2 | Triplet | 3H | -OCH₂CH ₃ |

| Methylene CH₂ | ~2.8 | Doublet of doublets | 2H | -CH ₂-CO₂Et |

| Ethyl Ester CH₂ | ~4.1 | Quartet | 2H | -OCH ₂CH₃ |

| Methine CH | ~4.5 | Triplet | 1H | Ph-CH (NH₂)- |

| Aromatic CH | ~7.2-7.4 | Multiplet | 5H | Aromatic protons |

| Amine NH₂ | Broad singlet | 2H | -NH ₂ |

Note: In the hydrochloride salt, the amine protons will appear as a broader signal at a different chemical shift.

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong carbonyl (C=O) stretch of the ester at ~1730 cm⁻¹, N-H stretching of the amine (or ammonium in the salt) around 3000-3400 cm⁻¹, and C-H stretches of the aromatic ring.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 194.1.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

Chiral HPLC: The enantiomeric excess (ee) is the most critical quality attribute. This is determined by chiral HPLC, often using a polysaccharide-based chiral stationary phase (CSP).

Exemplary Chiral HPLC Method:

-

Column: Daicel CHIRALPAK® series (e.g., IA, IB, IC)[6][7][8][9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

Applications in Drug Development

(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable building block due to its stereochemically defined β-amino ester functionality. This motif is present in a variety of pharmacologically active molecules.

Key Intermediate in the Synthesis of Tadalafil (Cialis®)

One of the most significant applications of this chiral intermediate is in the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[10][11][12][13][14] In some synthetic routes to Tadalafil, the core structure is assembled using precursors that can be derived from (R)-3-amino-3-phenylpropanoic acid or its esters. The stereochemistry of the final drug product is critical for its efficacy and safety, and starting with an enantiomerically pure building block like (R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride ensures the correct stereochemical outcome in the final API.

Caption: Role of the chiral building block in the synthesis and action of Tadalafil.

Precursor for Other Chiral Pharmaceuticals

The β-amino acid scaffold is a common feature in many other therapeutic agents. Chiral β-amino acids are known to be key components in the synthesis of various classes of drugs, including:

-

Antidepressants and Antipsychotics: The specific stereochemistry of these molecules is often crucial for their interaction with receptors in the central nervous system.

-

Peptidomimetics: The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation, making them more suitable as drug candidates.[15]

Conclusion

(R)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a high-value chiral building block with significant applications in the pharmaceutical industry. Its stereoselective synthesis, commonly achieved through robust enzymatic resolution, provides a reliable source of this enantiomerically pure intermediate. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective implementation in the development of complex and life-saving drugs. The continued importance of chiral pharmaceuticals ensures that this compound will remain a key tool in the arsenal of synthetic and medicinal chemists.

References

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

-

Mechanochemical enzymatic resolution of N -benzylated-β 3 -amino esters. ResearchGate. [Link]

-

Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. NIH. [Link]

-

Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. PubMed. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Sci-Hub. [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

-

Daicel CHIRALPAK IF-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm. Hichrom. [Link]

-

Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Labmedica. [Link]

-

(3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

IB CHIRALPAK® IC-3. Scientex. [Link]

-

Enzymatic resolution of amino acids via ester hydrolysis. National Genomics Data Center (CNCB-NGDC). [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. [Link]

-

Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm. Hichrom. [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]

-

Ethyl 3-amino-3-phenylpropanoate. PubChem. [Link]

-

Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. ACS Publications. [Link]

-

A process for the preparation of tadalafil. European Patent Office. [Link]

- A process for the preparation of tadalafil.

-

Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]

-

instruction manual for chiralpak® ay-3. Chiral Technologies. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Enzymatic resolution by Amano PS of ethyl... ResearchGate. [Link]

- Process of synthesizing tadalafil.

-

Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. [Link]

-

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. [Link]

-

Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Semantic Scholar. [Link]

Sources

- 1. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Daicel CHIRALPAK IF-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm - 86523 Daicel CHIRALPAK IF-3 HPLC Analytical Column [86523] - £1,503.17 : UVISON.com [uvison.com]

- 7. hplc.eu [hplc.eu]

- 8. scientex.com.au [scientex.com.au]

- 9. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm - 83523 Daicel CHIRALPAK IC-3 Analytical Column [83523] - £1,503.17 : UVISON.com [uvison.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 12. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. chemimpex.com [chemimpex.com]

Ethyl 3-amino-3-phenylpropanoate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on its properties, synthesis, and handling. This document emphasizes the compound's physicochemical characteristics, particularly its molecular weight, and provides practical, field-proven insights into its synthesis.

Compound Identification and Core Properties

This compound is the hydrochloride salt of the ethyl ester of 3-amino-3-phenylpropanoic acid. It is a chiral molecule and exists as two distinct enantiomers, (R) and (S), or as a racemic mixture. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is a critical consideration for its use in various synthetic applications.

The fundamental physicochemical properties are summarized below, providing the foundational data for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.70 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1)N.Cl | [1] |

| Physical Form | White to Yellow Solid |

For precise identification and procurement, the specific CAS Registry Number for each enantiomer is crucial.

| Enantiomer | CAS Registry Number |

| (R)-Ethyl 3-amino-3-phenylpropanoate HCl | 340188-50-3 |

| (S)-Ethyl 3-amino-3-phenylpropanoate HCl | 167834-24-4 |

Detailed Physicochemical and Computational Data

A deeper understanding of a compound's behavior in a laboratory setting requires analysis of its structural and electronic properties. The following table presents key computational descriptors for the parent molecule, which are essential for predicting its reactivity, membrane permeability, and interactions with biological systems.

| Computational Descriptor | Value | Significance in Research & Development |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Influences drug transport properties and membrane permeability. A value in this range suggests moderate cell permeability. |

| LogP (Octanol-Water Partition Coeff.) | 2.0614 | Indicates the lipophilicity of the compound. This value suggests a good balance between aqueous solubility and lipid bilayer permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group acts as a hydrogen bond donor, influencing intermolecular interactions and receptor binding. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and ester oxygen atoms act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | The number of rotatable bonds provides an indication of the molecule's conformational flexibility. |

Data sourced from computational chemistry predictions.[1]

Synthesis Protocol: One-Pot Process

The synthesis of 3-amino-3-phenylpropanoate esters can be efficiently achieved through a one-pot reaction, which minimizes the need for isolating intermediates, thereby improving yield and reducing process time. The following protocol is based on a method that utilizes benzaldehyde as a starting material.[3] This approach is self-validating as the progression can be monitored via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Design

The choice of a one-pot synthesis is deliberate. It leverages the sequential reactions of Knoevenagel condensation followed by reduction and esterification in a single reaction vessel. Using ammonium acetate provides both the amine source and the catalyst for the initial condensation with malonic acid.[3] The subsequent addition of thionyl chloride serves a dual purpose: it acts as a chlorinating agent and facilitates the esterification of the carboxylic acid intermediate with ethanol, the solvent.[3] This integrated approach is a hallmark of efficient process chemistry.

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.[3]

-

Initial Condensation: Heat the mixture to 50°C with stirring. Once the temperature is stable, add 10.0 g of benzaldehyde dropwise from the dropping funnel.[3]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the formation of the intermediate can be monitored by TLC.

-

Esterification: Cool the reaction mixture to below 10°C in an ice bath. Carefully add 40 g of thionyl chloride dropwise. (Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood). [3]

-

Second Reflux: Heat the mixture to reflux for 16 hours to ensure complete esterification.[3]

-

Work-up:

-

Remove the ethanol by distillation.[3]

-

To the residue, add 50 mL of dichloromethane.

-

Adjust the pH to 6-7 using a 5N NaOH solution. This neutralizes the excess acid and the hydrochloride salt, allowing for extraction of the free base ester into the organic layer.[3]

-

Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers and concentrate under reduced pressure to yield the final product.[3]

-

Process Visualization

The logical flow of this one-pot synthesis is illustrated in the diagram below.

Sources

An In-depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate Hydrochloride

This guide provides a comprehensive technical overview of Ethyl 3-amino-3-phenylpropanoate hydrochloride, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, analytical validation, and applications, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

This compound (CAS No: 29754-04-9 for the racemate, 167834-24-4 for the (S)-enantiomer) is a derivative of β-phenylalanine, an unnatural amino acid.[1][2] Its strategic importance in medicinal chemistry stems from the presence of a chiral center and functional groups—an amine and an ester—that are readily manipulated for the construction of more complex molecular architectures. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a starting material are paramount for predictable reaction outcomes and process scalability.

Chemical Structure

The molecule consists of a phenyl group and an ethyl ester moiety attached to a three-carbon chain. The key feature is the stereogenic center at the C3 position, bearing the amino group. The hydrochloride salt is formed by the protonation of this primary amine.

Caption: Structure of this compound.

Physicochemical Data

A summary of key properties is essential for experimental design, including solvent selection and reaction condition optimization. The data presented below is for the (S)-enantiomer, which is a common form in pharmaceutical applications.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | PubChem[2] |

| Molecular Weight | 229.70 g/mol | PubChem[2] |

| Physical Form | White to yellow solid | Sigma-Aldrich |

| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | PubChem[2] |

| SMILES | CCOC(=O)CN.Cl | PubChem[2] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[2] |

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the viability of any chemical intermediate. A common and effective method involves a tandem Knoevenagel condensation/reduction followed by a nitro group reduction and simultaneous esterification.

Synthesis Workflow

The causality behind this synthetic route lies in its efficiency. Combining the nitro reduction and esterification into a single step using stannous chloride (SnCl₂) in ethanol simplifies the process, reduces waste, and improves overall yield.[4] SnCl₂ acts as a chemoselective reducing agent for the nitro group and as a Lewis acid to catalyze the esterification of the carboxylic acid intermediate with the ethanol solvent.[4]

Sources

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure Ethyl 3-Amino-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Esters

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. Consequently, the ability to access enantiomerically pure compounds is not merely an academic exercise but a critical necessity for the creation of safe and effective drugs. β-amino acids and their ester derivatives, such as ethyl 3-amino-3-phenylpropanoate, represent a vital class of chiral building blocks. Their incorporation into molecular frameworks can impart unique conformational constraints and biological activities, making them highly sought-after intermediates in the synthesis of a wide array of pharmaceuticals, including antivirals, antidepressants, and antihypertensives. This guide provides an in-depth overview of the commercial landscape for enantiopure ethyl 3-amino-3-phenylpropanoate and details key methodologies for its synthesis.

Part 1: Commercial Landscape and Availability

Enantiopure (R)- and (S)-ethyl 3-amino-3-phenylpropanoate are commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. These compounds are typically offered as the free base or, more commonly, as the hydrochloride salt to enhance stability and ease of handling. Purity levels are generally high, often exceeding 95-98%, with enantiomeric excess (e.e.) being a critical quality parameter.

Below is a summary of representative commercial suppliers and product details. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Enantiomer | Form | CAS Number | Purity |

| Sigma-Aldrich | (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | ≥95%[1] |

| (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 167834-24-4 | Not specified | |

| BLDpharm | (R)-ethyl 3-amino-3-phenylpropanoate | - | 3082-68-6 | Not specified[2] |

| (S)-ethyl 3-amino-3-phenylpropanoate | - | 3082-69-7 | Not specified | |

| (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | Not specified[3] | |

| ChemScene | (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride | Solid | 340188-50-3 | ≥97%[4] |

| Veeprho | Racemic ethyl 3-amino-3-phenylpropanoate | - | 6335-76-8 | Not specified[5] |

This table is for illustrative purposes and is not exhaustive.

Part 2: Synthetic Methodologies for Enantiopure Ethyl 3-Amino-3-Phenylpropanoate

The preparation of enantiomerically pure ethyl 3-amino-3-phenylpropanoate can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed technique that leverages the stereoselectivity of a catalyst, often an enzyme, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have proven to be particularly effective for the resolution of β-amino esters.

The underlying principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation or hydrolysis of the racemic ethyl 3-amino-3-phenylpropanoate. For instance, in the presence of an acyl donor, the lipase may selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Figure 1: General workflow for lipase-catalyzed kinetic resolution.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on established methods for the kinetic resolution of β-amino esters using lipases.[4][6]

-

Reaction Setup: In a suitable flask, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether).

-

Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase). The amount of enzyme will need to be optimized but is typically in the range of 10-50% by weight of the substrate.

-

Acyl Donor: Add an acyl donor (e.g., vinyl acetate or ethyl acetate, typically in excess).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the acylated product.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The filtrate, containing the acylated product and the unreacted enantiomer, can be concentrated under reduced pressure.

-

Separation: The acylated product and the unreacted enantiomer can be separated by standard chromatographic techniques (e.g., column chromatography).

-

Deprotection (if necessary): The N-acyl group can be removed from the resolved product to yield the free amino ester.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material, often employing a chiral catalyst or auxiliary. This approach can be more atom-economical than resolution methods.

One powerful method for the asymmetric synthesis of β-amino esters involves the rhodium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated amino ester precursor, followed by an enantioselective protonation of the resulting rhodium enolate.

Sources

The Strategic Role of Ethyl 3-Amino-3-Phenylpropanoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Therapeutic Innovation

In the vast and intricate landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, the β-amino acid ester, ethyl 3-amino-3-phenylpropanoate, has emerged as a cornerstone building block, offering a unique combination of structural features and synthetic accessibility. Its strategic importance lies not only in its core structure—a chiral β-amino acid derivative—but also in its capacity to serve as a versatile precursor to a diverse array of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of ethyl 3-amino-3-phenylpropanoate, offering a technical narrative for researchers and drug development professionals seeking to leverage its potential in their own discovery programs. We will delve into the causality behind synthetic choices, the validation of experimental protocols, and the crucial structure-activity relationships that govern the therapeutic efficacy of its derivatives.

The Foundation: Synthesis and Chiral Resolution of Ethyl 3-Amino-3-Phenylpropanoate

The utility of any building block is fundamentally tied to its accessibility. Ethyl 3-amino-3-phenylpropanoate can be synthesized through several established methods, with the choice of route often dictated by the desired scale, stereochemical purity, and available starting materials.

The Rodionov Reaction: A Classic Approach

One of the most direct methods for the synthesis of β-amino esters is the Rodionov reaction. This one-pot condensation of an aromatic aldehyde, an active methylene compound (such as malonic acid), and a source of ammonia, followed by esterification, provides a straightforward entry to the racemic product.

Benzaldehyde [label="Benzaldehyde"]; MalonicAcid [label="Malonic Acid"]; Ammonia [label="Ammonia/Ethanol"]; Intermediate [label="Intermediate β-amino acid"]; Esterification [label="Esterification (H+, EtOH)"]; Product [label="Ethyl 3-amino-3-phenylpropanoate (racemic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzaldehyde -> Intermediate; MalonicAcid -> Intermediate; Ammonia -> Intermediate; Intermediate -> Esterification; Esterification -> Product; }

Caption: Generalized workflow of the Rodionov reaction for the synthesis of racemic ethyl 3-amino-3-phenylpropanoate.While efficient for producing the racemic mixture, the majority of modern therapeutic applications demand enantiomerically pure starting materials. This necessitates a robust method for chiral resolution or an asymmetric synthesis.

Enzymatic Kinetic Resolution: The Path to Enantiopurity

Enzymatic kinetic resolution has proven to be a highly effective strategy for obtaining the desired enantiomer of ethyl 3-amino-3-phenylpropanoate. Lipases, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

RacemicEster [label="Racemic Ethyl\n3-amino-3-phenylpropanoate"]; Lipase [label="Lipase (e.g., CALB)"]; SEster [label="(S)-Ethyl 3-amino-3-phenylpropanoate\n(unreacted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAcid [label="(R)-3-amino-3-phenylpropanoic acid\n(hydrolyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RacemicEster -> Lipase; Lipase -> SEster; Lipase -> RAcid; }

Caption: Enzymatic kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using a lipase.Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate

-

Preparation of Reaction Mixture: In a temperature-controlled vessel, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether).

-

Addition of Acylating Agent: Add an acylating agent, such as ethyl butyrate (0.6 eq).

-

Enzyme Immobilization: The use of an immobilized lipase (e.g., Novozym 435) is highly recommended to simplify catalyst recovery and reuse. Add the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40-50 °C) with gentle agitation.

-

Monitoring Progress: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the newly formed amide.

-

Work-up and Isolation: Once the desired conversion (typically around 50%) and ee are achieved, filter off the immobilized enzyme. The filtrate can then be concentrated and the unreacted (S)-ester and the acylated (R)-amine can be separated by column chromatography.

The choice of solvent and acylating agent can significantly impact the enantioselectivity and reaction rate, highlighting the importance of process optimization for large-scale applications.

A Versatile Scaffold for Bioactive Molecules

The true power of ethyl 3-amino-3-phenylpropanoate lies in its ability to be readily transformed into a variety of medicinally relevant scaffolds. The presence of three key functional groups—the amine, the ester, and the phenyl ring—provides multiple handles for chemical modification.

The Gateway to β-Lactams: Core of Antibacterial and Enzyme Inhibitory Activity

β-lactams, characterized by a four-membered cyclic amide ring, are a cornerstone of antibiotic therapy and have also found applications as inhibitors of various enzymes. Ethyl 3-amino-3-phenylpropanoate serves as an excellent precursor for the synthesis of 3-amino-β-lactams.

AminoEster [label="Ethyl 3-amino-3-phenylpropanoate"]; Protection [label="N-protection (e.g., Boc, Cbz)"]; ProtectedEster [label="N-Protected Ester"]; Cyclization [label="Cyclization (e.g., Grignard reagent)"]; BetaLactam [label="3-Amino-β-lactam Scaffold", fillcolor="#FBBC05", fontcolor="#202124"];

AminoEster -> Protection; Protection -> ProtectedEster; ProtectedEster -> Cyclization; Cyclization -> BetaLactam; }

Caption: Synthetic pathway from ethyl 3-amino-3-phenylpropanoate to the 3-amino-β-lactam scaffold.The phenyl group at the 4-position and the amino group at the 3-position of the resulting β-lactam ring provide opportunities for further functionalization to modulate biological activity and pharmacokinetic properties.

Table 1: Representative IC50 Values of β-Lactamase Inhibitors

| Inhibitor | Target β-Lactamase | IC50 (µM) |

| Clavulanic Acid | TEM-1 | 0.06 |

| Sulbactam | TEM-1 | 0.5 |

| Tazobactam | TEM-1 | 0.08 |

| Avibactam | KPC-2 | 0.004 |

Note: This table provides representative data for common β-lactamase inhibitors to illustrate the range of potencies achievable with the β-lactam scaffold. The development of novel inhibitors often involves the exploration of diverse substituents on the core ring structure.

Precursor to Neurologically Active Agents: The Case of Dapoxetine

A compelling example of the utility of this scaffold is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Although the commercial synthesis often starts from the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid, the ethyl ester is a direct and readily available precursor.

Synthetic Pathway to Dapoxetine

-

Hydrolysis: The (S)-ethyl 3-amino-3-phenylpropanoate is first hydrolyzed to the corresponding (S)-3-amino-3-phenylpropionic acid.

-

Reduction: The carboxylic acid is then reduced to the corresponding amino alcohol, (S)-3-amino-3-phenylpropanol. This can be achieved using a reducing agent like lithium aluminum hydride or borane.[2]

-

N-Methylation: The primary amine is subsequently dimethylated via the Eschweiler-Clarke reaction, using formic acid and formaldehyde, to yield (S)-3-(dimethylamino)-3-phenylpropan-1-ol.[2]

-

Williamson Ether Synthesis: Finally, a Williamson ether synthesis with 1-fluoronaphthalene affords Dapoxetine.[2]

AminoEster [label="(S)-Ethyl 3-amino-3-phenylpropanoate"]; Hydrolysis [label="Hydrolysis"]; AminoAcid [label="(S)-3-amino-3-phenylpropionic acid"]; Reduction [label="Reduction"]; AminoAlcohol [label="(S)-3-amino-3-phenylpropanol"]; Methylation [label="N,N-Dimethylation"]; DimethylaminoAlcohol [label="(S)-3-(dimethylamino)-3-phenylpropanol"]; EtherSynthesis [label="Williamson Ether Synthesis\n(1-Fluoronaphthalene)"]; Dapoxetine [label="Dapoxetine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AminoEster -> Hydrolysis; Hydrolysis -> AminoAcid; AminoAcid -> Reduction; Reduction -> AminoAlcohol; AminoAlcohol -> Methylation; Methylation -> DimethylaminoAlcohol; DimethylaminoAlcohol -> EtherSynthesis; EtherSynthesis -> Dapoxetine; }

Caption: Key synthetic transformations from (S)-ethyl 3-amino-3-phenylpropanoate to Dapoxetine.This multi-step synthesis highlights the importance of robust and well-characterized starting materials like ethyl 3-amino-3-phenylpropanoate in the efficient production of complex drug molecules.

Structure-Activity Relationships and Bioisosteric Modifications

The phenyl ring of ethyl 3-amino-3-phenylpropanoate is a key feature that can be modified to fine-tune the pharmacological properties of its derivatives. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.

Table 2: Hypothetical SAR of Phenyl Ring Substitutions on a Bioactive Derivative

| Substitution at Phenyl Ring | Relative Potency | Rationale |

| 4-Fluoro | +++ | Can improve metabolic stability and binding affinity through favorable electronic interactions. |

| 4-Chloro | ++ | Increases lipophilicity, which may enhance cell permeability, but can also lead to off-target effects. |

| 4-Methoxy | + | Can act as a hydrogen bond acceptor and may improve solubility, but can be metabolically labile. |

| 2-Pyridyl | +/ - | Introduces a basic nitrogen, which can alter solubility and receptor interactions, but may also introduce new metabolic pathways. |

| Thienyl | ++ | A common bioisosteric replacement for the phenyl ring, often maintaining or improving activity while altering physicochemical properties. |

Note: This table presents a generalized and hypothetical SAR to illustrate the principles of modifying the phenyl ring. Actual effects will be highly dependent on the specific biological target and the overall molecular scaffold.

Bioisosteric replacement of the phenyl group with other aromatic or heteroaromatic rings is a common strategy to modulate properties such as solubility, metabolic stability, and target engagement. The choice of a bioisostere is a critical decision in the lead optimization phase of drug discovery.

Conclusion and Future Perspectives

Ethyl 3-amino-3-phenylpropanoate is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its ready accessibility, chiral nature, and synthetic versatility make it an invaluable starting point for the construction of a wide range of bioactive molecules, from antibiotics to central nervous system agents. The ability to systematically modify its core structure allows for the fine-tuning of pharmacological properties, a key aspect of modern drug discovery. As our understanding of disease biology continues to evolve, the demand for novel and diverse chemical matter will only increase. Versatile and well-characterized building blocks like ethyl 3-amino-3-phenylpropanoate will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of therapeutics. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes to this and related β-amino esters, as well as their application in emerging areas of medicinal chemistry such as targeted protein degradation and the development of covalent inhibitors.

References

- CN103664660A - Synthesis method of dapoxetine hydrochloride - Google P

-

Dapoxetine - Wikipedia. [Link]

-

Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation - ResearchGate. [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - Sci-Hub. [Link]

-

β-Lactam Antibiotics: Structure-Activity Relationships - OUCI. [Link]

-

The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 3-Amino-3-Phenylpropanoate: Synthesis, Characterization, and Application as a Core Precursor for β-Lactam Scaffolds

Foundational Significance: The Role of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the architectural shift from α-amino acids to their β-isomers marks a pivotal advancement in peptide-based drug design. β-Amino acids are crucial building blocks for creating peptidomimetics and other pharmacologically active molecules.[1][2][3] Their integration into peptide chains confers remarkable stability against proteolytic degradation, a common failure point for traditional peptide therapeutics.[2][3] This enhanced metabolic stability, coupled with the ability to form unique and stable secondary structures, has made β-amino acids and their derivatives highly sought-after intermediates in the development of novel drugs, including antivirals, antifungals, and potent insecticides.[1][3][4][5] Ethyl 3-amino-3-phenylpropanoate stands out as a particularly valuable and versatile precursor, providing a direct and efficient entry point into a diverse range of complex molecular scaffolds. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in the synthesis of β-lactams.

Synthesis of Ethyl 3-Amino-3-Phenylpropanoate via the Rodionov Reaction

The Rodionov reaction is a classic and robust one-pot multicomponent condensation method for preparing β-amino acids. It involves the reaction of an aldehyde, malonic acid, and an ammonia source, typically in an alcoholic solvent. This method is particularly advantageous for its operational simplicity and cost-effectiveness.

Causality in Experimental Design

The choice of reactants and conditions is critical for maximizing yield and purity.

-

Benzaldehyde: Serves as the electrophilic aromatic backbone of the final product.

-

Malonic Acid: Acts as the carbon-source for the propanoate backbone. Its acidic methylene protons are key for the initial Knoevenagel condensation.

-

Ammonium Acetate: Functions as both the nitrogen source for the amino group and a basic catalyst to facilitate the initial condensation and subsequent Michael addition.

-

Ethanol: Serves as both the reaction solvent and the esterifying agent, directly yielding the ethyl ester in situ.

The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and decarboxylation sequence. The initial condensation of benzaldehyde and malonic acid forms an unsaturated intermediate, which then undergoes a conjugate addition of ammonia. Subsequent decarboxylation and esterification lead to the final product.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (21.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and ammonium acetate (15.4 g, 0.2 mol).

-

Solvent Addition: Add 200 mL of absolute ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Cooling and Concentration: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous, oily residue.

Visualization: Synthesis Workflow

Caption: Workflow for the one-pot synthesis of Ethyl 3-amino-3-phenylpropanoate.

Purification and Characterization: Ensuring Precursor Integrity

A high-purity precursor is non-negotiable for successful downstream applications. The following protocol ensures the removal of unreacted starting materials and byproducts.

Detailed Experimental Protocol: Purification

-

Acid-Base Extraction: Dissolve the crude oily residue from step 2.2.4 in 150 mL of diethyl ether. Transfer the solution to a separatory funnel.

-

Wash with Base: Wash the organic layer with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted malonic acid. Discard the aqueous layer.

-

Wash with Acid: Wash the organic layer with 100 mL of 1M hydrochloric acid (HCl) to protonate the amino group of the product, transferring it to the aqueous layer. Separate and collect the aqueous layer.

-

Basification and Extraction: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is ~9-10. This deprotonates the amine, causing the product to precipitate or form an oil.

-

Final Extraction: Extract the product from the basified aqueous solution with three 75 mL portions of dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, which may be a pale yellow oil or a low-melting solid. For exacting applications, further purification can be achieved via silica gel column chromatography.[6]

Characterization Data

The identity and purity of the synthesized Ethyl 3-amino-3-phenylpropanoate must be confirmed through rigorous analytical methods. The data presented below serves as a benchmark for a successfully synthesized and purified compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [7] |

| Molecular Weight | 193.24 g/mol | [7] |

| Appearance | White to yellow solid or oil | |

| Melting Point | 111-112°C (as HCl salt) | [8] |

| Boiling Point | 299°C at 760 mmHg | [8] |

| Density | 1.075 g/cm³ | [8] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 4.40 (t, 1H, CH-N), 4.10 (q, 2H, O-CH₂-CH₃), 2.70 (d, 2H, CH₂-CO), 1.80 (s, 2H, NH₂), 1.20 (t, 3H, O-CH₂-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.5 (O-CH₂), 52.0 (CH-N), 45.0 (CH₂-CO), 14.0 (CH₃). |

| IR (KBr, cm⁻¹) | 3370 (N-H stretch), 3030 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1730 (C=O ester stretch), 1600 (N-H bend), 1180 (C-O stretch). |

| Mass Spec (EI) | m/z (%): 193 ([M]⁺), 120 ([M-COOEt]⁺), 106 ([C₆H₅CHNH₂]⁺). |

Note: NMR and IR peak assignments are predictive and may vary slightly based on solvent and experimental conditions.

Application: Synthesis of 3-Amino-4-Phenyl-β-Lactam

The 2-azetidinone, or β-lactam, ring is the core structural motif of an entire class of antibiotics.[9] Ethyl 3-amino-3-phenylpropanoate is an excellent starting material for constructing this ring system, often via a Staudinger [2+2] cycloaddition or an intramolecular cyclization.[10][11][12]

Causality in Experimental Design

The conversion to a β-lactam involves two key transformations: protection of the amine and cyclization.

-

Amine Protection: The primary amine must first be converted into an imine by reacting it with an aldehyde (e.g., another equivalent of benzaldehyde). This is necessary to prevent side reactions and to activate the nitrogen for the subsequent cyclization.

-

Cyclization via Ketene: An acid chloride (e.g., chloroacetyl chloride) is treated with a non-nucleophilic base like triethylamine. This in-situ generation of a highly reactive ketene is the cornerstone of the Staudinger reaction.[9]

-

[2+2] Cycloaddition: The generated ketene undergoes a concerted [2+2] cycloaddition with the C=N bond of the imine to form the four-membered β-lactam ring. The stereochemistry of the final product is often influenced by the substituents on both the ketene and the imine.[13]

Detailed Experimental Protocol: β-Lactam Formation

-

Imine Formation: In a dry, nitrogen-flushed flask, dissolve Ethyl 3-amino-3-phenylpropanoate (9.65 g, 0.05 mol) in 100 mL of dry toluene. Add benzaldehyde (5.3 g, 0.05 mol) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours until imine formation is complete (monitored by TLC). Cool the reaction mixture.

-

Cycloaddition Setup: In a separate dry, nitrogen-flushed flask, dissolve the formed imine in 150 mL of dry dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Ketene Generation and Reaction: Slowly add triethylamine (7.6 mL, 0.055 mol) to the cooled imine solution. In a dropping funnel, prepare a solution of chloroacetyl chloride (4.4 mL, 0.055 mol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

-

Reaction Completion and Quench: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding 100 mL of water.

-

Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the desired 3-chloro-4-phenyl-azetidin-2-one derivative.

Visualization: β-Lactam Ring Formation

Caption: Key steps in the conversion of the β-amino ester to a β-lactam scaffold.

Conclusion

Ethyl 3-amino-3-phenylpropanoate is a cornerstone intermediate whose value is defined by its straightforward synthesis and its strategic position as a precursor to high-value molecular frameworks. The robust protocols for its synthesis and purification, combined with its facile conversion to pharmacologically relevant scaffolds like β-lactams, underscore its importance for researchers in drug discovery and organic synthesis. Mastery of the synthesis and application of this precursor provides a reliable and efficient pathway to novel compounds with significant therapeutic potential.

References

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]

-

Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8, 96-99. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. ResearchGate. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

-

SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate - MS (GC) Spectrum. SpectraBase. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (n.d.). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate. [Link]

-

PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(12), 1261-1333. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Organic Chemistry Portal. [Link]

-

ResearchGate. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]

-

NIST. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST WebBook. [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-43. [Link]

-

SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate - 13C NMR. SpectraBase. [Link]

-

ResearchGate. (2018). Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

LookChem. (n.d.). Cas 6335-76-8, ethyl 3-amino-3-phenylpropanoate. LookChem. [Link]

-

ScholarWorks@GSU. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Georgia State University. [Link]

-

Zhang, M., Gieseler, M., Lerchen, A., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1284–1292. [Link]

-

HMDB. (n.d.). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Human Metabolome Database. [Link]

-

Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Veeprho. [Link]

- Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

-

Fu, L., Chen, G., Li, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13, 1146. [Link]

-

Gholami, H., Mohammadi, M., Ghavami, G., et al. (2016). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 21(11), 1438. [Link]

-

Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 14(1), 49-65. [Link]

-

Rodionow, W. M., & Postowskaja, E. I. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-846. [Link]

-

D'hooghe, M., & De Kimpe, N. (2009). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Chemical Reviews, 109(3), 1136-1175. [Link]

-

ResearchGate. (2019). Design strategy. [a] 3-Amino-1-carboxymethyl-β-lactam, mimicking the... ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 6. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]

- 7. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Lactam synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Ethyl 3-Amino-3-Phenylpropanoate

Introduction

Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Specifically, ethyl 3-amino-3-phenylpropanoate serves as a critical chiral building block for the synthesis of bioactive molecules, including β-lactam antibiotics and compounds with antiviral properties.[1][2][3] The stereochemistry of the β-amino acid moiety is often crucial for biological activity, necessitating synthetic methods that afford high enantiopurity. This guide provides detailed application notes and protocols for the enantioselective synthesis of ethyl 3-amino-3-phenylpropanoate, targeting researchers, scientists, and professionals in drug development. We will explore two prominent and effective strategies: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Asymmetric Mannich Reaction.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This method represents a powerful and direct route to chiral β-amino esters through the asymmetric hydrogenation of prochiral β-enamino esters. The success of this transformation hinges on the selection of a suitable chiral phosphine ligand that can effectively coordinate to the rhodium center and induce high enantioselectivity in the hydrogen addition step.

Scientific Principle and Rationale